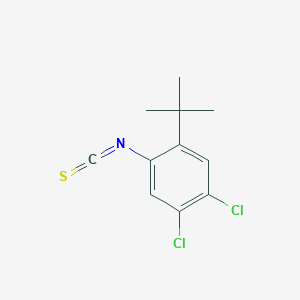
1-(3,4-dichlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole core, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It would have sulfonyl and phenyl groups attached to it, as well as methyl groups.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Cyclooxygenase-2 Inhibitors : A study presented the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent inhibitors like celecoxib, which is under clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Synthesis and Bioactivity Studies
- Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Sulfonamide derivatives synthesized from various chemical reactions showed inhibitory activities against carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes, with some compounds displaying interesting cytotoxic activities, suggesting potential for anti-tumor activity studies (Gul et al., 2016).
Synthesis and Antimicrobial Evaluation
- Antimicrobial Agents : Research on novel pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties revealed antimicrobial activities surpassing those of reference drugs against bacteria and fungi, highlighting the significance of sulfone groups in enhancing efficacy (Alsaedi et al., 2019).
Carbonic Anhydrase Inhibitors for Treatment of Diseases
- Carbonic Anhydrase I and II Inhibitors : A study focusing on chalcone derivatives with pyrazole and sulfonamide pharmacophores discovered new carbonic anhydrase inhibitors. These compounds are considered for further studies to treat diseases like retinal and cerebral edema, epilepsy, and glaucoma (Tuğrak et al., 2021).
Synthesis, Anticancer and Radiosensitizing Evaluation
- Anticancer and Radiosensitizing Agents : Novel sulfonamide derivatives were synthesized and evaluated for their anticancer activity and potential to enhance the cell-killing effect of γ-radiation, identifying compounds with higher activity than doxorubicin (Ghorab et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4S2/c1-12-18(29(26,27)22(3)14-7-5-4-6-8-14)13(2)23(21-12)28(24,25)15-9-10-16(19)17(20)11-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFXYNIBWPLBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

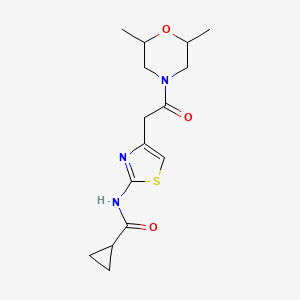
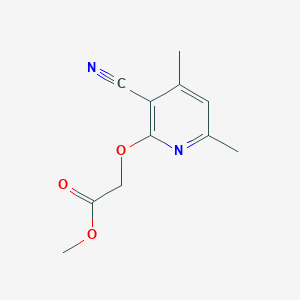

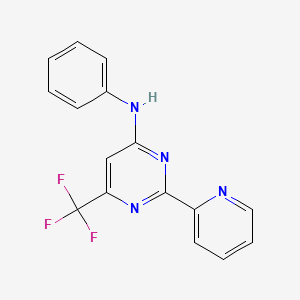
![5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2689396.png)
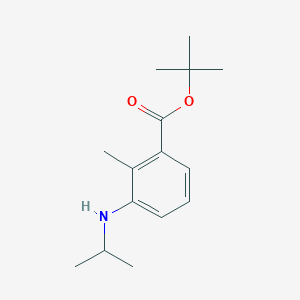
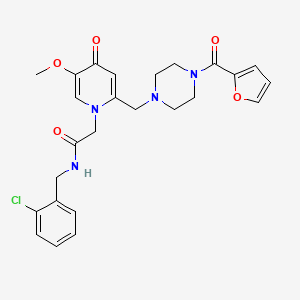
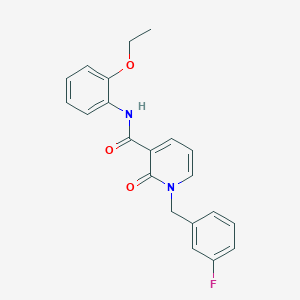
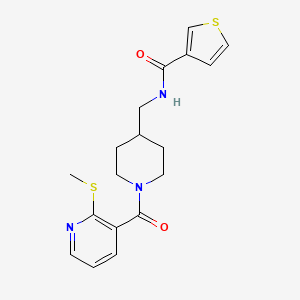
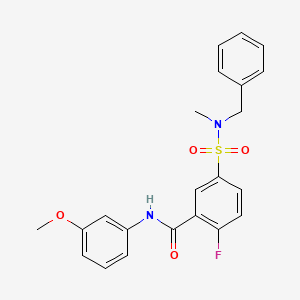
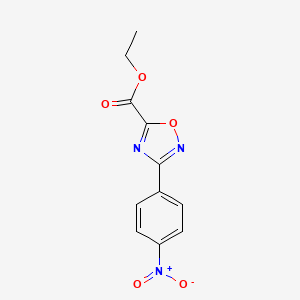
![tert-Butyl 3',4'-dihydro-2'H-spiro[azetidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B2689406.png)
